5-(4-methoxyphenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride
CAS No.: 1361115-45-8
VCID: VC2713789
Molecular Formula: C17H23ClN4O2
Molecular Weight: 350.8 g/mol
* For research use only. Not for human or veterinary use.

Description |
5-(4-methoxyphenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride is a compound belonging to the class of pyrimidines, which are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms. This specific compound has garnered attention due to its potential pharmacological applications, particularly in the treatment of various diseases, including cancer. Synthesis and Chemical ReactionsThe synthesis of 5-(4-methoxyphenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride typically involves several key steps, including reactions that require catalysts and specific reaction conditions to optimize yields and purity. These reactions are crucial for modifying the compound's structure to enhance its biological activity.
Biological Activity and Potential ApplicationsThe mechanism of action for 5-(4-methoxyphenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride likely involves interaction with specific biological targets, such as enzymes or receptors involved in cell signaling pathways. Experimental data would be necessary to elucidate these interactions further. Potential Applications
Future Research Directions
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1361115-45-8 | ||||||||||||
Product Name | 5-(4-methoxyphenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride | ||||||||||||
Molecular Formula | C17H23ClN4O2 | ||||||||||||
Molecular Weight | 350.8 g/mol | ||||||||||||
IUPAC Name | 5-(4-methoxyphenyl)-N,N-dimethyl-4-morpholin-2-ylpyrimidin-2-amine;hydrochloride | ||||||||||||
Standard InChI | InChI=1S/C17H22N4O2.ClH/c1-21(2)17-19-10-14(12-4-6-13(22-3)7-5-12)16(20-17)15-11-18-8-9-23-15;/h4-7,10,15,18H,8-9,11H2,1-3H3;1H | ||||||||||||
Standard InChIKey | DXAKZOABIAYBEK-UHFFFAOYSA-N | ||||||||||||
SMILES | CN(C)C1=NC=C(C(=N1)C2CNCCO2)C3=CC=C(C=C3)OC.Cl | ||||||||||||
Canonical SMILES | CN(C)C1=NC=C(C(=N1)C2CNCCO2)C3=CC=C(C=C3)OC.Cl | ||||||||||||
PubChem Compound | 71298571 | ||||||||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume